2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Overview
Description
2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a useful research compound. Its molecular formula is C10H7BrN4S and its molecular weight is 295.16. The purity is usually 95%.
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Biological Activity
2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as an inhibitor of specific kinases. This article explores the compound's biological properties, mechanisms of action, and relevant studies that underscore its therapeutic potential.
- Molecular Formula : C10H7BrN4S
- Molecular Weight : 309.19 g/mol
- CAS Number : 1071455-03-2
The compound exhibits its biological activity primarily through the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). SGK-1 is involved in various cellular processes, including cell proliferation and electrolyte homeostasis. The inhibition of SGK-1 can potentially lead to therapeutic effects in diseases characterized by dysregulated cell growth and electrolyte imbalances.
Key Mechanisms:
- Inhibition of SGK-1 : The compound disrupts the signaling pathways mediated by SGK-1, which can influence renal function and cardiovascular health .
- Impact on Tyrosine Kinases : It may also affect other tyrosine kinases that play critical roles in cell signaling and regulation, which are important in cancer and other proliferative diseases .
Biological Activity
Research indicates that 2-Thiazolamine derivatives can exhibit a range of biological activities:
Case Studies and Research Findings
Several studies highlight the efficacy of 2-Thiazolamine derivatives:
- Cancer Cell Line Studies :
- Renal Function Studies :
- In Vivo Studies :
Properties
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVNHRMRIRPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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